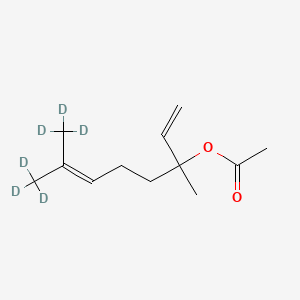

Linalyl acetate-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

202.32 g/mol |

IUPAC Name |

[8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-1,6-dien-3-yl] acetate |

InChI |

InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/i2D3,3D3 |

InChI Key |

UWKAYLJWKGQEPM-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCCC(C)(C=C)OC(=O)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Characteristics of Linalyl Acetate-d6

To our valued researchers, scientists, and drug development professionals:

This technical guide is intended to provide a comprehensive overview of the chemical characteristics of Linalyl acetate-d6. However, after an extensive search of commercially available databases, chemical supplier catalogs, and scientific literature, no specific experimental data for this compound could be located. This suggests that this compound is likely not a readily available stock item and may require custom synthesis.

In the interest of providing the most valuable resource, this guide will focus on the detailed chemical characteristics of the non-deuterated form, Linalyl acetate . This information serves as a critical baseline for understanding the expected properties of its deuterated analogue. The guide also includes general principles of isotopic labeling and its effects on chemical analysis, which will be relevant for researchers considering the synthesis and application of this compound.

Introduction to Linalyl Acetate

Linalyl acetate is a naturally occurring monoterpene ester and a significant component of many essential oils, most notably lavender and bergamot oil.[1][2][3] It is widely used in the fragrance and flavor industries for its pleasant, sweet, floral, and fruity aroma.[4][5] In a research and drug development context, its deuterated form, this compound, would be a valuable tool, particularly as an internal standard for quantitative mass spectrometry-based assays.

Physicochemical Properties of Linalyl Acetate

The following table summarizes the key physicochemical properties of non-deuterated Linalyl acetate. The molecular weight of this compound would be higher due to the six deuterium atoms.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₀O₂ | [6] |

| Molecular Weight | 196.29 g/mol | [6] |

| Appearance | Colorless liquid | [4] |

| Odor | Sweet, floral, fruity, reminiscent of bergamot and lavender | [4][5] |

| Boiling Point | 220 °C | [6] |

| Density | ~0.901 g/mL at 25 °C | [2] |

| Refractive Index | ~1.449 - 1.452 at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. | [6] |

| CAS Number | 115-95-7 | [6] |

Spectroscopic Data of Linalyl Acetate

The following sections detail the expected spectroscopic characteristics of Linalyl acetate. For this compound, significant differences would be observed in the ¹H NMR and Mass Spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In a ¹H NMR spectrum of this compound, the signals corresponding to the six protons that have been replaced by deuterium would be absent. The integration of the remaining proton signals would be consistent with the non-deuterated positions.

¹³C NMR: The ¹³C NMR spectrum of this compound would show coupling between carbon and deuterium atoms (C-D coupling), resulting in multiplets for the deuterated carbon signals. The chemical shifts would be very similar to the non-deuterated compound.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) that is 6 mass units higher than that of the non-deuterated compound. The fragmentation pattern would also be altered, with fragments containing the deuterium labels appearing at a higher m/z value. This predictable mass shift is the basis for its use as an internal standard in quantitative MS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹).

Experimental Protocols

While specific protocols for this compound are not available, this section provides a general overview of the synthesis of Linalyl acetate, which can be adapted for a deuterated version.

Synthesis of Linalyl Acetate

Linalyl acetate is typically synthesized via the esterification of linalool with acetic anhydride.[2] To synthesize this compound, one would need to use a deuterated starting material, such as acetic anhydride-d6 or a deuterated linalool.

General Esterification Protocol:

-

Combine linalool and a molar excess of acetic anhydride in a round-bottom flask.

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

After completion, cool the mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain pure linalyl acetate.

Workflow for a potential synthesis of this compound:

References

In-Depth Technical Guide to the Spectral Analysis of Linalyl Acetate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for Linalyl acetate-d6, a deuterated isotopologue of Linalyl acetate. Given the absence of direct experimental data for the d6 variant in the public domain, this document leverages established spectroscopic principles and available data for the non-deuterated compound to offer a robust predictive analysis. This guide is intended to assist researchers in the identification, characterization, and quantification of this compound in various experimental settings.

Introduction to this compound

Linalyl acetate is a naturally occurring monoterpene ester and a major component of essential oils from plants like lavender and bergamot.[1] Its deuterated form, this compound, is a valuable tool in analytical and metabolic studies. The inclusion of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry assays. Furthermore, the altered vibrational and magnetic resonance properties of the deuterated molecule allow for specific detection and structural elucidation in complex matrices.

For the purpose of this guide, this compound is defined as having the acetate methyl group and the C7-methyl group perdeuterated (see Figure 1).

Figure 1. Proposed structure of this compound.

Predicted Spectral Data

The following sections present the predicted spectral data for this compound in comparison to experimentally obtained data for its non-deuterated analogue.

Mass Spectrometry

Deuteration leads to a predictable increase in the molecular weight of the compound, with each deuterium atom adding approximately 1.006 Da. For this compound, a mass increase of approximately 6.036 Da is expected.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Linalyl Acetate (Experimental) | This compound (Predicted) |

| Molecular Formula | C₁₂H₂₀O₂ | C₁₂H₁₄D₆O₂ |

| Molecular Weight | 196.29 g/mol [1] | ~202.33 g/mol |

| Molecular Ion (M⁺) | m/z 196 | m/z 202 |

| Key Fragment Ions | m/z 136, 121, 93, 80, 69, 43 | m/z 142, 124, 96, 83, 72, 46 |

Note: The predicted fragment ions assume the charge is retained on the linalool-derived portion after the loss of the deuterated acetic acid or ketene, and subsequent fragmentations.

Infrared (IR) Spectroscopy

In IR spectroscopy, the substitution of hydrogen with deuterium results in a shift of vibrational frequencies to lower wavenumbers due to the increased mass of the deuterium atom. The most significant changes are expected for the C-D stretching and bending vibrations.

Table 2: Predicted Infrared Spectroscopy Data for this compound

| Vibrational Mode | Linalyl Acetate (Experimental, cm⁻¹) | This compound (Predicted, cm⁻¹) |

| C-H Stretch (sp³) | ~2970 - 2850 | Unchanged for remaining C-H bonds |

| C-D Stretch (sp³) | N/A | ~2250 - 2050[2] |

| C=O Stretch (Ester) | ~1735 | ~1735 (minor or no shift) |

| C-O Stretch (Ester) | ~1240 | ~1240 (minor or no shift) |

| C-H Bend (sp³) | ~1465, 1375 | Altered pattern and new C-D bend modes |

| C-D Bend (sp³) | N/A | ~1100 - 950 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the replacement of protons with deuterium atoms will lead to the disappearance of the corresponding signals. For this compound, the signals for the acetate methyl group and the C7-methyl group are expected to be absent.

Table 3: Predicted ¹H NMR Spectroscopy Data for this compound (in CDCl₃)

| Proton Assignment | Linalyl Acetate (Experimental, ppm) | This compound (Predicted, ppm) |

| -OC(O)CH₃ | ~2.0 (s, 3H) | Absent |

| C7-CH₃ | ~1.68 (s, 3H) | Absent |

| C3-CH₃ | ~1.5 (s, 3H) | ~1.5 (s, 3H) |

| C6-H | ~5.1 (t, 1H) | ~5.1 (t, 1H) |

| C1-H₂ | ~5.2 (dd, 1H), ~5.0 (dd, 1H) | ~5.2 (dd, 1H), ~5.0 (dd, 1H) |

| C2-H | ~5.9 (dd, 1H) | ~5.9 (dd, 1H) |

| C4-H₂, C5-H₂ | ~1.9 - 2.1 (m, 4H) | ~1.9 - 2.1 (m, 4H) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrument Parameters:

-

Mode: Attenuated Total Reflectance (ATR) or transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing: Perform a background scan of the clean ATR crystal or empty sample holder and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the TMS signal.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrum Analysis of Linalyl Acetate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum analysis of linalyl acetate-d6, a deuterated isotopologue of the common fragrance and flavoring agent, linalyl acetate. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for compound identification, quantification, and metabolic studies. It offers detailed insights into the expected fragmentation patterns of this compound, experimental protocols for its analysis, and visual representations of key processes.

Introduction to Linalyl Acetate and its Deuterated Analog

Linalyl acetate (C₁₂H₂₀O₂) is a naturally occurring monoterpene ester found in the essential oils of numerous plants, including lavender and bergamot.[1] It is widely used in the fragrance, cosmetic, and food industries. The deuterated analog, this compound, serves as an invaluable internal standard for quantitative mass spectrometry-based assays. Its nearly identical chemical properties to the unlabeled compound, combined with its distinct mass shift, allow for precise and accurate quantification in complex biological matrices. Understanding the mass spectral behavior of this compound is therefore crucial for its effective application.

Predicted Electron Ionization Mass Spectrum of this compound

The six deuterium atoms in this compound are located on the two methyl groups of the acetate moiety. This specific labeling pattern will result in predictable mass shifts in the fragment ions containing this portion of the molecule.

Data Presentation: Predicted Mass Spectrum

The following tables summarize the predicted quantitative data for the mass spectrum of this compound compared to the known data for unlabeled linalyl acetate.

Table 1: Comparison of Molecular and Key Fragment Ions

| Ion Description | Linalyl Acetate (m/z) | This compound (Predicted m/z) | Mass Shift (Δm/z) |

| Molecular Ion [M]⁺• | 196 | 202 | +6 |

| Loss of Acetyl Radical | 153 | 153 | 0 |

| Loss of Acetic Acid | 136 | 136 | 0 |

| Loss of Isopropenyl Group | 136 | 136 | 0 |

| Base Peak | 93 | 93 | 0 |

| Acetyl Cation | 43 | 46 | +3 |

Table 2: Predicted Major Fragment Ions and Relative Abundances for this compound

| Predicted m/z | Proposed Fragment Identity | Predicted Relative Abundance |

| 202 | [C₁₂H₁₄D₆O₂]⁺• (Molecular Ion) | Low |

| 153 | [C₁₀H₁₇O]⁺ | Moderate |

| 136 | [C₁₀H₁₆]⁺• | High |

| 93 | [C₇H₉]⁺ | 100% (Base Peak) |

| 81 | [C₆H₉]⁺ | Moderate |

| 69 | [C₅H₉]⁺ | Moderate |

| 46 | [C₂D₃O]⁺ | Moderate to High |

Experimental Protocol for GC-MS Analysis

This section outlines a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

This compound standard

-

High-purity solvent (e.g., hexane or ethyl acetate)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC column suitable for terpene analysis (e.g., HP-5MS, DB-5)

-

Autosampler vials with inserts

Standard Preparation

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare a series of working standards at concentrations appropriate for the expected sample concentrations.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph (GC)

-

Injection Port:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for low concentrations) or Split (e.g., 20:1)

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Agilent HP-5MS or equivalent).

-

-

Mass Spectrometer (MS)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-300

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

Data Acquisition and Analysis

-

Inject the prepared standards and samples into the GC-MS system.

-

Acquire the mass spectra for all chromatographic peaks.

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Extract the ion chromatograms for the characteristic ions of this compound (e.g., m/z 93, 136, 46) to confirm its presence and for quantification.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the predicted fragmentation pathway.

References

A Technical Guide to the Synthesis of Deuterated Linalyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for preparing deuterated linalyl acetate. The synthesis involves a two-step process: the selective deuteration of dehydrolinalool to yield deuterated linalool, followed by the esterification of the deuterated alcohol to produce the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of deuterated linalyl acetate is strategically approached in two distinct stages. The initial and most critical step is the introduction of deuterium atoms into the linalool backbone. A common and effective method to achieve this is through the selective semi-deuteration of the alkyne precursor, dehydrolinalool. This reaction utilizes deuterium gas (D₂) in the presence of a poisoned catalyst, such as Lindlar's catalyst, to ensure the formation of the corresponding deuterated alkene (linalool) without further reduction.

Following the successful synthesis and purification of deuterated linalool, the second stage involves the esterification of the tertiary alcohol. This is typically accomplished by reacting the deuterated linalool with an acetylating agent, such as acetic anhydride, in the presence of an acid catalyst to yield the desired deuterated linalyl acetate.

Experimental Protocols

Synthesis of Deuterated Linalool (d₂-Linalool)

This procedure details the selective deuteration of dehydrolinalool using deuterium gas and a Lindlar catalyst.

Materials:

-

Dehydrolinalool (3,7-dimethyl-6-octen-1-yn-3-ol)

-

Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)

-

Deuterium gas (D₂)

-

Solvent (e.g., ethanol or ethyl acetate)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask with a balloon filled with deuterium gas

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction vessel, dissolve dehydrolinalool in an appropriate solvent (e.g., ethanol).

-

Add the Lindlar catalyst to the solution. The catalyst loading is typically around 5-10% by weight relative to the dehydrolinalool.

-

Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove any air.

-

Introduce deuterium gas into the reaction vessel. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, pressurize the vessel with deuterium gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Once the reaction is complete, carefully vent the excess deuterium gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of Deuterated Linalyl Acetate (d₂-Linalyl Acetate)

This protocol describes the esterification of the synthesized deuterated linalool.

Materials:

-

Deuterated linalool (from step 2.1)

-

Acetic anhydride

-

p-Toluenesulfonic acid (catalyst)

-

Pyridine (optional, as a base to neutralize the acid)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the deuterated linalool in a suitable solvent such as diethyl ether.

-

Add acetic anhydride to the solution. A molar excess of acetic anhydride is typically used.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary to increase the rate.

-

Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated linalyl acetate.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of deuterated linalyl acetate.

Table 1: Reaction Parameters for the Synthesis of Deuterated Linalool

| Parameter | Value | Reference |

| Starting Material | Dehydrolinalool | [1][2] |

| Deuterating Agent | Deuterium Gas (D₂) | [3][4] |

| Catalyst | Lindlar Catalyst | [3][5] |

| Solvent | Ethanol | [6] |

| Reaction Temperature | Room Temperature | [6] |

| Reaction Pressure | 1-4 atm | [2] |

Table 2: Yield and Purity Data for the Synthesis of Deuterated Linalyl Acetate

| Product | Yield (%) | Isotopic Purity (%) | Analytical Method |

| Deuterated Linalool | >90 | >98 | GC-MS, NMR |

| Deuterated Linalyl Acetate | 85-95 | >98 | GC-MS, NMR |

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall workflow for the two-step synthesis of deuterated linalyl acetate.

Caption: Detailed experimental workflow from starting materials to the final product.

References

- 1. CN111018672A - Method for preparing linalool - Google Patents [patents.google.com]

- 2. CN111018672B - Method for preparing linalool - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Solved Alkyne: Reaction of 3-hexyne with Lindar catalyst | Chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN102397788A - Method for preparing linalool by selective hydrogenation of dehydrolinalool - Google Patents [patents.google.com]

Stability and Storage of Linalyl Acetate-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of Linalyl acetate-d6, a deuterated isotopologue of the naturally occurring monoterpenoid, Linalyl acetate. Understanding the stability profile of this compound is critical for its proper handling, storage, and application in research and development, particularly in metabolic studies, as a tracer, or as an internal standard in analytical methods.

Core Concepts: Stability and Storage

Proper storage and handling are paramount to maintaining the chemical integrity and purity of this compound. This section outlines the known stability characteristics and recommended storage conditions based on available data for Linalyl acetate, which are expected to be largely applicable to its deuterated form.

Summary of Stability and Storage Parameters

| Parameter | Recommendation/Information | Citation |

| Storage Temperature | Recommended storage at 2-8°C for long-term storage. Short-term shipping (less than 2 weeks) at room temperature is acceptable. Store in a cool, well-ventilated place. | [1][2] |

| Light Sensitivity | Protect from light. Store away from direct sunlight. | [3][4] |

| Moisture Sensitivity | Store in a dry place. Keep container tightly closed. | [3][4] |

| Air Sensitivity | Store in a well-ventilated place. | [1][3] |

| pH Stability | Information not explicitly available, but as an ester, it is susceptible to hydrolysis under acidic or basic conditions. | |

| Chemical Stability | Stable under recommended storage conditions. Linalyl acetate is noted as being a relatively unstable acetate, which can form acetic acid over time. | [2][5][6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong alkalis. | [2][4] |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide and carbon dioxide. Thermal decomposition can lead to the formation of various terpenes. | [2][4][7] |

Degradation Pathways

Linalyl acetate, and by extension this compound, can degrade through several pathways, primarily influenced by heat, light, and the presence of acids or bases. The primary degradation pathways include hydrolysis, elimination reactions, and rearrangements.

-

Hydrolysis: As an ester, this compound can undergo hydrolysis to form linalool-d6 and acetic acid. This reaction can be catalyzed by acids or bases.

-

Elimination: Thermal stress can induce the elimination of acetic acid, leading to the formation of various terpene hydrocarbons such as β-myrcene, and cis- and trans-β-ocimene.[7][8]

-

Rearrangement: Allylic rearrangement of Linalyl acetate can lead to the formation of other acetate isomers like geranyl acetate and neryl acetate.[8]

-

Oxidation: Photo-oxidation can occur, especially in the presence of light and air, leading to the formation of oxygenated derivatives.[9]

-

Microbial Degradation: Studies on Pseudomonas incognita have shown that linalyl acetate can be metabolized to linalool, linalool-8-carboxylic acid, and other acidic compounds.[10][11]

Below is a diagram illustrating a potential degradation pathway for Linalyl acetate.

Caption: Potential degradation pathways of Linalyl acetate.

Experimental Protocols

General Experimental Workflow for Stability Assessment

A typical experimental workflow for assessing the stability of this compound would involve the following steps:

-

Initial Characterization: The purity and identity of the initial batch of this compound are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Stress Conditions: Aliquots of the compound are subjected to various stress conditions, including:

-

Elevated Temperature: Samples are stored at various temperatures (e.g., 40°C, 60°C) for different durations.

-

Light Exposure: Samples are exposed to controlled UV and visible light.

-

Humidity: Samples are stored in controlled humidity chambers.

-

pH: Samples are dissolved in solutions of varying pH (e.g., acidic, neutral, basic) and monitored over time.

-

-

Time-Point Analysis: At predefined time points, samples from each stress condition are withdrawn and analyzed.

-

Analytical Methods: The primary analytical method for quantifying this compound and its degradation products is typically Gas Chromatography (GC) with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of degradants.[12][13]

-

Data Analysis: The rate of degradation is determined, and degradation products are identified. This information is used to establish the shelf-life and recommended storage conditions.

The following diagram illustrates a general experimental workflow for stability assessment.

Caption: General workflow for stability assessment of a chemical compound.

Analytical Methods for Stability and Purity Assessment

The primary analytical technique for the analysis of Linalyl acetate and its degradation products is Gas Chromatography (GC) , often coupled with Mass Spectrometry (MS) .

-

Gas Chromatography (GC): GC is used to separate the volatile components of a sample. The retention time of this compound can be used for its identification and the peak area for its quantification. Different types of capillary columns can be used for optimal separation.[12]

-

Mass Spectrometry (MS): When coupled with GC, MS allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. This is crucial for identifying unknown degradation products.[12][13]

Conclusion

The stability of this compound is a critical factor for its reliable use in scientific research. While it is stable under the recommended storage conditions, it is susceptible to degradation through hydrolysis, thermal elimination, rearrangement, and oxidation. To ensure the integrity of the compound, it is imperative to store it in a cool, dry, and dark place, in a tightly sealed container, and away from incompatible materials. For applications requiring high purity, periodic re-analysis using methods such as GC-MS is recommended to confirm its integrity.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. download.basf.com [download.basf.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]

- 6. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Linalyl Acetate Is Metabolized by Pseudomonas incognita with the Acetoxy Group Intact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Linalyl Acetate Is Metabolized by Pseudomonas incognita with the Acetoxy Group Intact - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Linalyl acetate [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

The Natural Occurrence of Linalyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl acetate is a naturally occurring monoterpene ester, renowned for its characteristic fresh, sweet, and floral-fruity aroma, reminiscent of bergamot and lavender.[1] It is a key constituent of numerous essential oils derived from a wide variety of flowers and spice plants.[2][3] Chemically, linalyl acetate is the acetate ester of linalool, and the two compounds frequently occur together in nature.[2] This technical guide provides an in-depth exploration of the natural occurrence of linalyl acetate, its biosynthesis, quantitative distribution in prominent essential oils, and the methodologies employed for its extraction and analysis.

Natural Distribution and Significance

Linalyl acetate is a significant component of the essential oils of several plant species, contributing significantly to their aromatic profile and biological activities. It is most notably abundant in the essential oils of lavender (Lavandula angustifolia), bergamot (Citrus bergamia), and clary sage (Salvia sclarea).[2][3] The presence and concentration of linalyl acetate are critical factors in determining the quality and commercial value of these essential oils.[4] Beyond its aromatic properties, linalyl acetate has been investigated for various biological activities, including anti-inflammatory effects.[3][5]

Quantitative Data on Linalyl Acetate Occurrence

The concentration of linalyl acetate in essential oils can vary significantly depending on the plant species, cultivar, geographical origin, harvesting time, and distillation process.[6][7] The following tables summarize the quantitative data for linalyl acetate content in the essential oils of Lavandula angustifolia, Citrus bergamia, and Salvia sclarea.

Table 1: Linalyl Acetate Concentration in Lavandula angustifolia Essential Oil

| Cultivar/Origin | Linalyl Acetate (%) | Reference |

| Ukrainian Cultivars | 7.4 - 44.2 | [6] |

| Bulgarian | 27.52 | [5] |

| Algerian | 21.0 | [8] |

| Commercial (Herbalist) | 37.82 | [9] |

| Antique (1945) | 16.4 | [10] |

| Western Himalaya | 10.8 - 13.6 | [11] |

| Steam Distillation (1 hr) | 15.69 | [7] |

Table 2: Linalyl Acetate Concentration in Citrus bergamia (Bergamot) Essential Oil

| Origin/Extraction Method | Linalyl Acetate (%) | Reference |

| Calabrian | 15 - 40 | [2] |

| Hydrodistillation (Tunisia) | 16.83 | [12] |

| General | 17.1 - 40.4 | [13] |

| Greek | >99.9% (-) enantiomer | [14] |

| General | 25 - 53 | [15] |

Table 3: Linalyl Acetate Concentration in Salvia sclarea (Clary Sage) Essential Oil

| Origin/Condition | Linalyl Acetate (%) | Reference |

| Wild (Greece) | 14.3 | [16] |

| Wild (Field Conditions) | 34.0 | [17] |

| Cultivated (Field Conditions) | 35.9 | [17] |

| General | 59.3 | [3] |

| General Range | 2.60 - 56.88 | [18] |

Enantiomeric Distribution

Linalyl acetate exists as two enantiomers: (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate. In the essential oils of Lavandula angustifolia and Citrus bergamia, the (R)-(-)-enantiomer is predominantly found, often with high enantiomeric purity.[2][14] For instance, in Bulgarian lavender oil, the enantiomeric purity of linalyl acetate is high, and in Greek bergamot oil, (-)-linalyl acetate has an optical purity of over 99.9%.[14][19] The determination of the enantiomeric distribution is a powerful tool for the authenticity control of essential oils, as synthetic linalyl acetate is typically a racemic mixture.[20]

Biosynthesis of Linalyl Acetate

The biosynthesis of linalyl acetate in plants primarily follows the methylerythritol-phosphate (MEP) pathway, which occurs in the plastids.[21] This pathway provides the five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

The key steps in the biosynthesis of linalyl acetate are:

-

Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed by the enzyme GPP synthase to form the C10 precursor, geranyl diphosphate.

-

Synthesis of Linalool: GPP is then converted to linalool through the action of linalool synthase (LIS).[22]

-

Acetylation of Linalool: Finally, linalool is acetylated to form linalyl acetate, a reaction catalyzed by linalool acetyltransferase (LAT), which utilizes acetyl-CoA as the acetyl group donor.[22][23]

The ratio of linalool to linalyl acetate in an essential oil is largely determined by the activity of the linalool acetyltransferase enzyme.[7]

Below is a diagram illustrating the biosynthetic pathway of linalyl acetate.

Experimental Protocols

The extraction and quantification of linalyl acetate from plant materials are crucial for research and quality control. The most common methods involve distillation followed by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a widely used method for extracting essential oils from plant materials.

-

Sample Preparation: The aerial parts of the plant (e.g., flowers, leaves) are collected and, if necessary, air-dried in the shade at room temperature. The dried material is then ground to a coarse powder.

-

Apparatus: A Clevenger-type apparatus is typically used for hydrodistillation.[24]

-

Procedure: a. A known quantity of the ground plant material is placed in a round-bottom flask. b. The plant material is immersed in distilled water. c. The flask is heated, and the resulting steam, carrying the volatile essential oil components, is condensed. d. The essential oil, being immiscible with water, is collected in a graduated tube. e. The collected oil is dried over anhydrous sodium sulfate and stored in a sealed, dark vial at 4°C until analysis.[1]

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like linalyl acetate in essential oils.

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent, such as methanol or hexane, to an appropriate concentration (e.g., 1 µL of oil in 1 mL of solvent).[25]

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

-

Chromatographic Conditions:

-

Column: A capillary column, typically with a polar stationary phase like HP-INNOWax or a non-polar phase like HP-5MS, is used for separation.[9][26]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[9]

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected in split mode.[9]

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[25]

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.[1]

-

Mass Range: The mass spectrometer is set to scan a specific mass-to-charge ratio (m/z) range to detect the fragments of the eluted compounds.

-

-

Compound Identification and Quantification:

-

Identification: Linalyl acetate and other compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).[24]

-

Quantification: The relative percentage of linalyl acetate is calculated from the peak area of the compound in the chromatogram relative to the total peak area of all identified compounds.

-

The following diagram illustrates a typical experimental workflow for the extraction and analysis of linalyl acetate.

Conclusion

Linalyl acetate is a vital natural compound, contributing significantly to the aroma and potential therapeutic properties of numerous essential oils. Its natural occurrence is well-documented, with particularly high concentrations found in lavender, bergamot, and clary sage. The biosynthesis of linalyl acetate from linalool via the MEP pathway is a key area of study for understanding and potentially manipulating its production in plants. Standardized experimental protocols, primarily hydrodistillation followed by GC-MS analysis, are essential for the accurate quantification and quality assessment of this important monoterpene ester. This technical guide provides a comprehensive overview for researchers and professionals in the fields of natural products chemistry, pharmacology, and drug development.

References

- 1. 3.3. Essential Oil Extraction and GC/MS Analysis [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. Salvia officinalis L. and Salvia sclarea Essential Oils: Chemical Composition, Biological Activities and Preservative Effects against Listeria monocytogenes Inoculated into Minced Beef Meat [mdpi.com]

- 4. Aroma Characteristics of Lavender Extract and Essential Oil from Lavandula angustifolia Mill. [mdpi.com]

- 5. Chemical composition and comparative analysis of lavender essential oil samples from Bulgaria in relation to the pharmacological effects [pharmacia.pensoft.net]

- 6. Chemical Composition of the Essential Oil of the New Cultivars of Lavandula angustifolia Mill. Bred in Ukraine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. ijpjournal.com [ijpjournal.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Essential Oil Content and Compositional Variability of Lavandula Species Cultivated in the Mid Hill Conditions of the Western Himalaya - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Citrus bergamia essential oil: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. ijrti.org [ijrti.org]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. Essential oil extraction, GC-MS analysis, and preparation of leaf extracts [bio-protocol.org]

- 25. scitepress.org [scitepress.org]

- 26. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: High-Precision Quantification of Volatile Terpenoids in Complex Matrices using Linalyl Acetate-d6 as an Internal Standard by GC-MS

Abstract

This application note details a robust and highly accurate method for the quantification of volatile terpenoids in complex matrices, such as essential oils and botanical extracts, using Gas Chromatography-Mass Spectrometry (GC-MS) with Linalyl acetate-d6 as an internal standard. The use of a deuterated internal standard provides significant advantages in terms of precision and accuracy by effectively compensating for variations in sample preparation and instrument response. This document provides a comprehensive experimental protocol, method validation data, and a discussion of the signaling pathway of key terpenoids. The presented method is particularly suited for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance analysis, and drug development.

Introduction

The analysis of volatile organic compounds, particularly terpenoids, in complex natural product matrices presents significant analytical challenges. These challenges include matrix interference, variability in extraction efficiency, and potential for analyte loss during sample preparation. The internal standard method is a widely accepted technique to improve the accuracy and precision of quantitative analysis by correcting for these variations.

An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. It should also be chromatographically resolved from the analytes. Deuterated analogs of target analytes are considered the gold standard for internal standards in mass spectrometry-based methods. They co-elute with the non-deuterated analyte, experience similar matrix effects and ionization suppression, but are distinguishable by their mass-to-charge ratio (m/z).

Linalyl acetate is a common monoterpene ester found in many essential oils, including lavender and bergamot. Its deuterated form, this compound, serves as an excellent internal standard for the quantification of linalyl acetate, linalool, and other structurally related terpenoids. This application note provides a detailed protocol for the use of this compound as an internal standard in the GC-MS analysis of volatile terpenoids.

Experimental Protocols

Materials and Reagents

-

Analytes: Linalool, Linalyl Acetate, and other terpenoids of interest (analytical grade)

-

Internal Standard: this compound (98%+ purity)

-

Solvent: Hexane or Ethyl Acetate (HPLC grade)

-

Sample Matrix: Essential oil, plant extract, or other relevant matrix

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977A series single quadrupole mass selective detector (or equivalent)

-

GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Autosampler: Gerstel MPS (or equivalent)

Sample Preparation

-

Stock Solutions:

-

Prepare individual stock solutions of the target analytes and this compound in hexane at a concentration of 1000 µg/mL.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by serial dilution of the analyte stock solutions to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Spike each calibration standard with this compound to a final concentration of 20 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh 100 mg of the sample matrix (e.g., essential oil).

-

Dilute the sample with hexane to a final volume of 10 mL.

-

Add this compound to the diluted sample to a final concentration of 20 µg/mL.

-

Vortex the sample for 30 seconds to ensure homogeneity.

-

GC-MS Parameters

| Parameter | Value |

| Inlet | Split/Splitless |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | |

| Initial Temperature | 60°C, hold for 2 min |

| Ramp 1 | 5°C/min to 180°C |

| Ramp 2 | 20°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| Linalool | 93, 121, 136 |

| Linalyl Acetate | 93, 136, 154 |

| This compound | 99, 142, 160 |

Data Presentation

The following tables summarize the quantitative data obtained from the method validation, demonstrating the performance of this compound as an internal standard.

Table 1: Calibration Curve Parameters for Target Analytes

| Analyte | Calibration Range (µg/mL) | R² | Equation of the Line |

| Linalool | 1 - 100 | 0.9995 | y = 1.254x + 0.012 |

| Linalyl Acetate | 1 - 100 | 0.9998 | y = 1.189x + 0.008 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Linalool | 0.25 | 0.75 |

| Linalyl Acetate | 0.20 | 0.60 |

Table 3: Accuracy and Precision Data

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=5) | Recovery (%) | RSD (%) |

| Linalool | 10 | 9.8 ± 0.4 | 98.0 | 4.1 |

| 50 | 51.2 ± 1.5 | 102.4 | 2.9 | |

| Linalyl Acetate | 10 | 10.1 ± 0.3 | 101.0 | 3.0 |

| 50 | 49.5 ± 1.2 | 99.0 | 2.4 |

Visualizations

Caption: Experimental workflow for the quantification of volatile terpenoids using this compound as an internal standard.

Caption: Simplified signaling pathway of Linalool and Linalyl Acetate biosynthesis and their interaction with the GABA-A receptor.

Discussion

The use of this compound as an internal standard provides a highly reliable method for the quantification of volatile terpenoids. The data presented in Tables 1-3 demonstrate excellent linearity, sensitivity, accuracy, and precision, which are critical for robust analytical methods in regulated environments. The co-elution of the deuterated internal standard with the target analyte ensures that any variations during injection or ionization are effectively normalized, leading to more consistent and trustworthy results.

The experimental workflow, as depicted in the first diagram, is straightforward and can be easily implemented in any laboratory equipped with standard GC-MS instrumentation. The SIM mode acquisition enhances the sensitivity and selectivity of the method by monitoring specific ions for each compound, thereby reducing the interference from the complex sample matrix.

The second diagram illustrates the biosynthetic relationship between linalool and linalyl acetate and their known pharmacological target, the GABA-A receptor. This highlights the importance of accurate quantification of these compounds for understanding their biological activity and for the quality control of products intended for therapeutic or aromatic applications.

Conclusion

The GC-MS method using this compound as an internal standard is a powerful tool for the accurate and precise quantification of volatile terpenoids in complex matrices. This application note provides a validated protocol and performance data that can be readily adopted by researchers and industry professionals. The use of a deuterated internal standard is highly recommended for achieving the highest level of data quality in the analysis of these important natural compounds.

Application Note: Quantification of Key Volatile Components in Lavender Essential Oil Using Linalyl Acetate-d6 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of major components in essential oils, specifically Lavandula angustifolia (Lavender), using Gas Chromatography-Mass Spectrometry (GC-MS) with Linalyl acetate-d6 as a deuterated internal standard (IS). This method ensures high accuracy and reproducibility for quality control, formulation development, and research purposes.

Introduction

Essential oils are complex mixtures of volatile organic compounds, and their chemical composition determines their therapeutic and aromatic properties. Accurate quantification of key components is crucial for ensuring quality, safety, and efficacy. Linalool and linalyl acetate are primary constituents of lavender oil, contributing significantly to its characteristic scent and pharmacological effects, such as its anxiolytic properties.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis via mass spectrometry.[4] This approach effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly reliable data.[5][6]

Principle of the Method

This method employs Gas Chromatography (GC) to separate the volatile components of the essential oil, followed by Mass Spectrometry (MS) for detection and quantification. A known concentration of this compound is added to all samples and calibration standards. Since the deuterated standard is chemically identical to the analyte (linalyl acetate) but has a different mass, it co-elutes and experiences similar matrix effects. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area, which is then plotted against the analyte concentration to create a calibration curve. This ratiometric approach minimizes experimental variability.[5]

Experimental Workflow

The overall process involves the preparation of standards and samples, followed by GC-MS analysis and data processing to determine the concentration of target analytes.

References

- 1. A Comprehensive Review on Anxiolytic Effect of Lavandula Angustifolia Mill. in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anxiolytic-like Effect Characterization of Essential Oil from Local Lavender Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpjournal.com [ijpjournal.com]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]

Application Notes and Protocols for Linalyl Acetate-d6 in Flavor and Fragrance Profiling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Linalyl acetate-d6 as an internal standard for the accurate quantification of linalyl acetate in various flavor and fragrance matrices. The use of a stable isotope-labeled internal standard is a robust method for correcting for sample matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.

Introduction

Linalyl acetate is a key aroma compound found in a wide variety of essential oils, fruits, and flowers, contributing significantly to their characteristic scent and flavor. It is a major component of lavender and bergamot oils.[1] Accurate quantification of linalyl acetate is crucial for quality control, authenticity assessment, and formulation development in the flavor, fragrance, and cosmetic industries. Stable isotope dilution analysis (SIDA) using a deuterated internal standard, such as this compound, coupled with mass spectrometry is the gold standard for the precise and accurate quantification of volatile and semi-volatile compounds in complex matrices.

This compound is an ideal internal standard as it has the same chemical and physical properties as the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of linalyl acetate using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: GC-MS Method Performance

| Parameter | Typical Value | Notes |

| Linearity (R²) | ≥ 0.99 | Over a concentration range of 1 - 1000 ng/mL.[2] |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Dependent on matrix and instrument sensitivity. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Dependent on matrix and instrument sensitivity. |

| Accuracy (Recovery) | 90 - 110% | Varies with matrix complexity. |

| Precision (RSD) | < 10% | Repeatability and intermediate precision. |

Table 2: LC-MS/MS Method Performance

| Parameter | Typical Value | Notes |

| Linearity (R²) | ≥ 0.99 | Over a concentration range of 0.5 - 500 ng/mL. |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | Dependent on matrix and instrument sensitivity. |

| Limit of Quantification (LOQ) | 0.1 - 2 ng/mL | Dependent on matrix and instrument sensitivity. |

| Accuracy (Recovery) | 95 - 105% | Generally higher than GC-MS due to reduced matrix effects. |

| Precision (RSD) | < 5% | High precision achievable with LC-MS/MS. |

Experimental Protocols

Protocol 1: Quantification of Linalyl Acetate in Essential Oils by GC-MS

This protocol describes the quantification of linalyl acetate in essential oil samples using this compound as an internal standard and GC-MS.

3.1.1. Materials and Reagents

-

Linalyl acetate standard (≥97% purity)

-

This compound (isotopic purity ≥98%)

-

Hexane (or other suitable solvent, HPLC grade)

-

Essential oil sample

-

Volumetric flasks, pipettes, and vials

3.1.2. Sample Preparation

-

Internal Standard Spiking: Prepare a stock solution of this compound in hexane at a concentration of 100 µg/mL.

-

Sample Dilution: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

-

Add a known volume of the this compound stock solution to the flask to achieve a final concentration of approximately 10 µg/mL.

-

Dilute to the mark with hexane and mix thoroughly.

3.1.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 5°C/min to 240°C

-

Hold: 5 minutes at 240°C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Linalyl acetate (m/z): 93, 136, 154

-

This compound (m/z): 96, 142, 160

-

3.1.4. Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of linalyl acetate (e.g., 1, 5, 10, 50, 100 µg/mL) and a constant concentration of this compound (e.g., 10 µg/mL).

-

Inject the calibration standards and the prepared sample into the GC-MS system.

-

Create a calibration curve by plotting the ratio of the peak area of linalyl acetate to the peak area of this compound against the concentration of linalyl acetate.

-

Calculate the concentration of linalyl acetate in the sample using the calibration curve.

Protocol 2: Quantification of Linalyl Acetate in Beverages by Headspace SPME-GC-MS

This protocol is suitable for the analysis of linalyl acetate in liquid matrices such as juices and teas.

3.2.1. Materials and Reagents

-

Linalyl acetate standard (≥97% purity)

-

This compound (isotopic purity ≥98%)

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Beverage sample

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Headspace vials with septa

3.2.2. Sample Preparation

-

Internal Standard Spiking: Prepare a stock solution of this compound in methanol at a concentration of 10 µg/mL.

-

Sample Preparation: Place 5 mL of the beverage sample into a 20 mL headspace vial.

-

Add a known amount of the this compound stock solution to achieve a final concentration of approximately 50 ng/mL.

-

Add 1 g of sodium chloride to the vial to increase the volatility of the analytes.

-

Immediately seal the vial.

3.2.3. Headspace SPME-GC-MS Analysis

-

GC-MS System: Same as Protocol 1

-

SPME Conditions:

-

Incubation Temperature: 60°C

-

Incubation Time: 15 minutes

-

Extraction Time: 30 minutes

-

Desorption Temperature: 250°C

-

Desorption Time: 2 minutes (in splitless mode)

-

-

GC-MS Parameters: Same as Protocol 1

3.2.4. Calibration and Quantification

Follow the same procedure as in Protocol 1, preparing calibration standards in a matrix that closely matches the beverage sample (e.g., a model juice or tea base).

Visualizations

Experimental Workflow

Caption: General workflow for the quantification of linalyl acetate.

Stable Isotope Dilution Analysis Principle

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

References

- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]

Linalyl Acetate-d6 in Plant Metabolomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl acetate is a prevalent monoterpene ester found in the essential oils of numerous aromatic plants, contributing significantly to their characteristic fragrance and possessing various biological activities. In the field of plant metabolomics, accurate quantification of such volatile compounds is crucial for understanding plant physiology, secondary metabolite biosynthesis, and for the quality control of plant-derived products. The use of stable isotope-labeled internal standards, such as Linalyl acetate-d6, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust and precise method for quantitative analysis through isotope dilution mass spectrometry (IDMS). This approach effectively mitigates matrix effects and variations in sample preparation and analysis, leading to highly reliable data.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in plant metabolomics studies.

Applications of this compound in Plant Metabolomics

This compound serves as an ideal internal standard for the quantification of its unlabeled analogue, linalyl acetate, and can also be used for the semi-quantification of other structurally related terpenes. Its primary applications include:

-

Accurate Quantification of Linalyl Acetate: By adding a known amount of this compound to a sample, the concentration of endogenous linalyl acetate can be determined with high accuracy, overcoming variations in extraction efficiency and injection volume.

-

Metabolic Flux Analysis: In feeding studies with labeled precursors, this compound can be used to normalize measurements and improve the accuracy of metabolic flux calculations within the terpenoid biosynthesis pathways.

-

Quality Control of Essential Oils: Ensuring the authenticity and quality of essential oils by precisely quantifying key components like linalyl acetate.[3]

-

Studies of Plant-Insect Interactions: Quantifying the emission of linalyl acetate from plants in response to herbivory or other environmental stimuli.

Data Presentation

The following tables summarize representative quantitative data achievable with a validated GC-MS method using this compound as an internal standard.

Table 1: Method Validation Parameters for Linalyl Acetate Quantification

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (Recovery) | 95 - 107% |

| Intra-day Precision (RSD) | < 5% |

| Inter-day Precision (RSD) | < 8% |

Table 2: Example Quantification of Linalyl Acetate in Different Plant Matrices

| Plant Matrix | Linalyl Acetate Concentration (µg/g fresh weight) |

| Lavender (Lavandula angustifolia) Flower Buds | 150.2 ± 12.5 |

| Clary Sage (Salvia sclarea) Leaves | 85.7 ± 7.9 |

| Bergamot (Citrus bergamia) Peel | 210.4 ± 18.3 |

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Terpenes

This protocol is suitable for the analysis of volatile compounds without solvent extraction, minimizing sample manipulation.

Materials:

-

Plant tissue (e.g., leaves, flowers)

-

20 mL headspace vials with septa

-

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

This compound internal standard solution (10 µg/mL in methanol)

-

Sodium chloride (NaCl)

-

GC-MS system

Procedure:

-

Weigh approximately 0.5 g of fresh plant material and place it into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the release of volatiles.

-

Spike the sample with 10 µL of the 10 µg/mL this compound internal standard solution.

-

Immediately seal the vial with the septum cap.

-

Incubate the vial at 60°C for 15 minutes to allow for equilibration of the volatiles in the headspace.

-

Expose the SPME fiber to the headspace for 30 minutes at 60°C.

-

Retract the fiber and immediately insert it into the GC injector for thermal desorption and analysis.

Protocol 2: Solvent Extraction for a Broader Range of Terpenes

This protocol is suitable for extracting a wider range of terpenes, including less volatile compounds.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Hexane or Dichloromethane (DCM)

-

This compound internal standard solution (10 µg/mL in hexane)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Centrifuge

-

GC vials

-

GC-MS system

Procedure:

-

Freeze approximately 1 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powdered tissue to a glass centrifuge tube.

-

Add 5 mL of hexane (or DCM) and 50 µL of the 10 µg/mL this compound internal standard solution.

-

Vortex the mixture for 1 minute and then sonicate for 15 minutes in a sonication bath.

-

Centrifuge the sample at 3000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Vortex briefly and let it stand for 5 minutes.

-

Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.

Protocol 3: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).

-

Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for solvent extraction) or direct thermal desorption (for SPME)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 5°C/min to 180°C

-

Ramp: 20°C/min to 280°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Linalyl Acetate (Analyte): m/z 93, 136, 121

-

This compound (Internal Standard): m/z 96, 142, 124

-

-

Dwell Time: 100 ms per ion

Mandatory Visualizations

Caption: General workflow for the quantification of linalyl acetate in plant samples.

Caption: Simplified biosynthetic pathway of linalyl acetate and its quantification.

References

- 1. lcms.cz [lcms.cz]

- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomeric Distribution Studies of Linalool and Linalyl Acetate. A Powerful Tool for Authenticity Control of Essential Oils | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Pharmacokinetic Analysis of Linalyl Acetate-d6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) analysis of Linalyl acetate-d6. While specific PK data for this compound is not extensively available in public literature, the following protocols are based on established methodologies for the non-deuterated form, linalyl acetate, and its primary metabolite, linalool. The use of a deuterated analog like this compound is a standard approach in pharmacokinetic studies, often serving as an internal standard for quantitative analysis or as a tracer to elucidate metabolic pathways.

Introduction

Linalyl acetate is a naturally occurring monoterpene ester found in various essential oils, notably lavender oil. It is recognized for its fragrance and potential therapeutic properties, including anti-inflammatory, anxiolytic, and sedative effects.[1][2] Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for the development of safe and effective therapeutic agents.

Linalyl acetate is known to be rapidly metabolized to linalool in vivo.[3][4] Therefore, pharmacokinetic analysis typically involves the simultaneous quantification of both linalyl acetate and linalool. The use of stable isotope-labeled this compound allows for precise differentiation from endogenous or co-administered non-labeled compounds and serves as an ideal internal standard for mass spectrometry-based quantification.

Preclinical Pharmacokinetic Profile of Linalyl Acetate

Studies in rats have demonstrated that orally administered linalyl acetate is quickly absorbed and extensively metabolized. After oral administration, linalyl acetate is converted to linalool.[3] Plasma concentrations of linalool are significantly higher than those of linalyl acetate, indicating rapid hydrolysis in the gut or first-pass metabolism.[3][4]

Key Findings from Preclinical Studies:

-

Rapid Metabolism: Linalyl acetate is quickly converted to linalool.[3]

-

Tissue Distribution: Following repeated administration, linalyl acetate has been detected in various tissues, including the brain, while linalool distributes into plasma and several organs.[5]

-

Elimination: Linalool and its metabolites are primarily excreted in the urine as glucuronide or sulfate conjugates.[4]

Experimental Protocols

In Vivo Animal Study Protocol (Rat Model)

This protocol outlines a typical in vivo study to assess the pharmacokinetics of this compound.

Objective: To determine the pharmacokinetic parameters of this compound and its primary metabolite, linalool-d6, in plasma after oral administration to rats.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

This compound (analytical standard)

-

Vehicle for administration (e.g., corn oil, sesame oil)

-

Oral gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Dosing:

-

Blood Sampling:

-

Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Place blood samples into anticoagulant-containing tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to clean microcentrifuge tubes.

-

-

Sample Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for Quantification

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and linalool-d6 in plasma samples. A similar method has been developed for the quantification of linalool in human serum.[6][7]

Objective: To accurately measure the concentrations of this compound and linalool-d6 in rat plasma.

Materials and Instrumentation:

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

C18 reversed-phase analytical column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

This compound and linalool-d6 analytical standards

-

Internal Standard (IS): A suitable deuterated or structural analog (e.g., if analyzing non-deuterated linalyl acetate, this compound would be the ideal IS). For this protocol, a different deuterated compound not present in the study samples would be used.

-

Protein precipitation solvent (e.g., acetonitrile)

-

Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add the internal standard solution.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile, vortex, and centrifuge.

-

Alternatively, for cleaner samples, perform a liquid-liquid extraction.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Use a gradient elution with mobile phases A and B to separate the analytes.

-

Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and linalool-d6 will need to be determined.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the concentrations of this compound and linalool-d6 in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Data Presentation

Pharmacokinetic parameters should be calculated from the plasma concentration-time data and presented in a clear, tabular format.

Table 1: Pharmacokinetic Parameters of this compound and Linalool-d6 in Rats Following a Single Oral Dose

| Parameter | This compound | Linalool-d6 |

| Cmax (ng/mL) | [Insert Value] | [Insert Value] |

| Tmax (h) | [Insert Value] | [Insert Value] |

| AUC(0-t) (ng·h/mL) | [Insert Value] | [Insert Value] |

| AUC(0-inf) (ng·h/mL) | [Insert Value] | [Insert-Value] |

| t1/2 (h) | [Insert Value] | [Insert Value] |

| CL/F (mL/h/kg) | [Insert Value] | [Insert Value] |

| Vd/F (L/kg) | [Insert Value] | [Insert Value] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Visualizations

Experimental Workflow

Caption: Workflow for the pharmacokinetic analysis of this compound.

Metabolic Pathway of Linalyl Acetate

Caption: Simplified metabolic pathway of linalyl acetate.

References

- 1. biorlab.com [biorlab.com]

- 2. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [openresearch.surrey.ac.uk]

- 5. Pharmacokinetics of linalool and linalyl acetate in rats after repeated oral administration of silexan, an essential oil from Lavandula angustifolia flowers | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. media.doterra.com [media.doterra.com]

Application Note: Quantification of Linalool in Human Serum using LC-MS/MS with Linalyl Acetate-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract